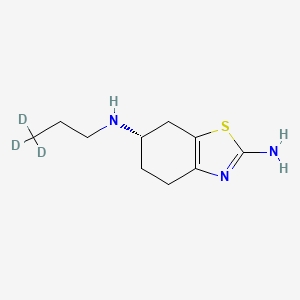
(S)-Pramipexole-d3, Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Pramipexole-d3, Dihydrochloride is a deuterated form of pramipexole, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and restless legs syndrome. The deuterium atoms in this compound replace the hydrogen atoms, which can potentially alter the pharmacokinetic properties of the drug, leading to improved efficacy and reduced side effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pramipexole-d3, Dihydrochloride involves several steps, starting from commercially available starting materials. The key steps include the formation of the pramipexole core structure, followed by the introduction of deuterium atoms. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are stringent to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Pramipexole-d3, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the deuterium atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pramipexole N-oxide, while reduction could produce pramipexole derivatives with modified functional groups.
Applications De Recherche Scientifique
(S)-Pramipexole-d3, Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of pramipexole in living organisms.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the potential benefits of deuterium substitution in drug development.
Industry: Applied in the development of new formulations and delivery systems for pramipexole-based therapies.
Mécanisme D'action
(S)-Pramipexole-d3, Dihydrochloride exerts its effects by stimulating dopamine receptors in the brain, particularly the D2 subfamily of receptors. This action helps to alleviate the symptoms of Parkinson’s disease and restless legs syndrome by compensating for the reduced dopamine levels in these conditions. The deuterium atoms may enhance the stability and duration of action of the compound, leading to improved therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pramipexole: The non-deuterated form of the compound, widely used in clinical practice.
Ropinirole: Another non-ergot dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Uniqueness
(S)-Pramipexole-d3, Dihydrochloride is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties. This modification can lead to improved efficacy, reduced side effects, and potentially longer duration of action compared to its non-deuterated counterpart and other similar compounds.
Propriétés
Formule moléculaire |
C10H17N3S |
|---|---|
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
Clé InChI |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N |
SMILES canonique |
CCCNC1CCC2=C(C1)SC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
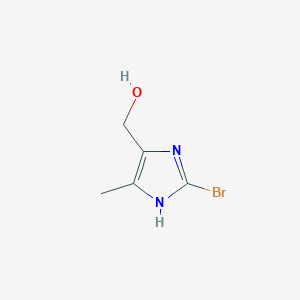
![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)

![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)
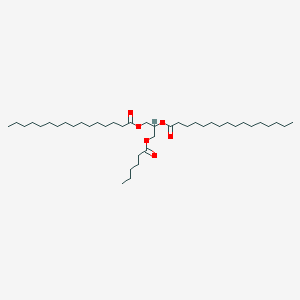
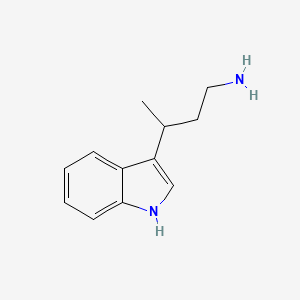
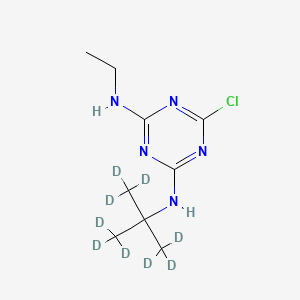



![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
